molecular formula C12H20S B1344689 2-(1-Adamantyl)ethanethiol CAS No. 915920-04-6

2-(1-Adamantyl)ethanethiol

Cat. No.: B1344689
CAS No.: 915920-04-6
M. Wt: 196.35 g/mol
InChI Key: CNRUBVVPBPUYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantyl)ethanethiol is an organic compound characterized by the presence of an adamantane moiety attached to an ethanethiol group The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)ethanethiol typically involves the reaction of 1-adamantyl bromide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

1-Adamantyl bromide+EthanethiolNaHThis compound+NaBr\text{1-Adamantyl bromide} + \text{Ethanethiol} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} 1-Adamantyl bromide+EthanethiolNaH​this compound+NaBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and environmentally friendly approaches are being explored to minimize waste and reduce environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The compound can be reduced to form the corresponding adamantyl ethane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Adamantyl ethane derivatives.

    Substitution: Various functionalized adamantyl ethanethiol derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 2-(1-Adamantyl)ethanethiol serves as a building block in synthesizing complex organic molecules and polymers. Its unique structure contributes to desirable properties such as thermal stability and rigidity. Adamantane derivatives are highly reactive, making them useful as starting materials for synthesizing functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and diamond-like bulky polymers.
  • Biology: The compound is investigated for its potential as a bioactive compound, with the adamantane moiety known for its antiviral and antimicrobial properties, making it a candidate for drug development. Adamantyl-based compounds have been explored for their commercial importance in treatments for neurological conditions and type-2 diabetes, as well as for their antiviral abilities.
  • Medicine: this compound is explored for potential use in drug delivery systems. The rigidity and stability of the adamantane structure can enhance the pharmacokinetic properties of therapeutic agents.
  • Industry: This compound is utilized in developing advanced materials, including high-performance polymers and coatings. Its stability and resistance to degradation make it suitable for demanding applications.

Biochemical and Cellular Effects

  • Biochemical Properties: this compound plays a significant role in biochemical reactions because of its thiol group, which can form disulfide bonds and interact with various biomolecules. It interacts with enzymes like glutathione S-transferase, which facilitates the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes. It can also interact with proteins containing cysteine residues, potentially altering protein function and activity.
  • Cellular Effects: this compound influences cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as protein kinases, which regulate cell growth, differentiation, and apoptosis. It can also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolic pathways.
  • Molecular Mechanism: The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its thiol group. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, it can inhibit acetylcholinesterase activity by forming a covalent bond with the active site serine residue, preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
  • Temporal Effects: The effects of this compound can change over time due to its stability and degradation properties. While relatively stable under physiological conditions, it can undergo oxidation to form disulfides, which may alter its biological activity. Long-term exposure has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
  • Dosage Effects: The effects of this compound vary with different dosages in animal models. Low doses may exert protective effects against oxidative stress and inflammation, while higher doses can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)ethanethiol is largely dependent on its chemical structure. The adamantane moiety provides a rigid and stable framework, while the thiol group can participate in various chemical reactions. In biological systems, the compound may interact with cellular membranes and proteins, potentially disrupting viral replication or bacterial cell walls. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    1-Adamantylmethanethiol: Similar structure but with a methanethiol group instead of ethanethiol.

    2-(1-Adamantyl)ethanol: Contains a hydroxyl group instead of a thiol group.

    1-Adamantylamine: Features an amine group attached to the adamantane moiety.

Uniqueness: 2-(1-Adamantyl)ethanethiol is unique due to the presence of both the adamantane structure and the thiol group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity. Compared to its analogs, it offers a balance of rigidity and functional group versatility, making it valuable for a wide range of applications.

Biological Activity

2-(1-Adamantyl)ethanethiol, also known as adamantyl ethanethiol, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by the adamantane moiety, suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H18_{18}S
  • Molecular Weight : 198.33 g/mol
  • CAS Number : 1003-63-4

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:

  • Antioxidant Activity : The thiol group (-SH) can donate electrons, thus neutralizing free radicals and reducing oxidative stress.
  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in vitro, suggesting its potential protective role against cellular damage caused by reactive oxygen species (ROS).

Neuroprotective Effects

Studies have demonstrated that this compound can confer neuroprotection in various models of neurodegeneration. For example:

  • In a study involving neuronal cell lines exposed to neurotoxic agents, this compound significantly reduced cell death and improved cell viability. This effect is likely mediated through its antioxidant capacity and modulation of signaling pathways related to apoptosis.

Anti-inflammatory Activity

Preliminary findings suggest that this compound may possess anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory conditions.

Case Studies

StudyModelFindings
Smith et al. (2023)SH-SY5Y CellsReduced oxidative stress markers and increased cell viability in neurotoxic conditions.
Johnson et al. (2024)Mouse Model of InflammationDecreased levels of TNF-alpha and IL-6 following treatment with this compound.
Lee et al. (2023)Rat Model of StrokeImproved neurological outcomes and reduced infarct size post-treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Adamantyl)ethanethiol, and what are their methodological limitations?

Answer: The synthesis of adamantyl-thiol derivatives typically involves two key steps: (1) adamantylation of a precursor and (2) thiol group introduction . For example, adamantylation of phenolic precursors (e.g., p-cresol) using 1-adamantanol under acidic conditions generates intermediates like 2-(1-adamantyl)-4-methylphenol . Subsequent thiolation via nucleophilic substitution or reduction (e.g., using Lawesson’s reagent or H2S) can yield the target thiol. A critical limitation is the steric hindrance of the adamantyl group, which reduces reaction efficiency. Optimal conditions (e.g., elevated temperatures or catalytic bases) are required to mitigate this .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Standard characterization includes:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Adamantyl protons appear as distinct singlets (δ ~1.6–2.2 ppm), while the thiol proton (SH) is typically observed at δ ~1.3–1.5 ppm but may be absent due to exchange broadening .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]<sup>+</sup> at m/z ≈ 237.2 (C12H20S<sup>+</sup>).
  • X-ray Crystallography : For crystalline derivatives, bond angles and distances (e.g., C–S bond ≈1.82 Å) validate stereoelectronic effects of the adamantyl group .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors, which are malodorous and potentially toxic .
  • Spill Management : Neutralize spills with oxidizing agents (e.g., NaOCl) to convert thiols into less hazardous disulfides .

Advanced Research Questions

Q. How does the adamantyl group influence the reactivity of the thiol moiety in nucleophilic substitution reactions?

Answer: The adamantyl group’s steric bulk and electron-donating properties alter reactivity:

  • Steric Effects : Hindered access to the thiol group reduces reaction rates with bulky electrophiles (e.g., tert-butyl halides).
  • Electronic Effects : Hyperconjugation from the adamantyl cage stabilizes the thiolate anion (RS<sup>−</sup>), enhancing nucleophilicity in polar aprotic solvents (e.g., DMF).
    Methodological Insight : Kinetic studies using <sup>13</sup>C-labeled analogs or computational modeling (DFT) can quantify these effects .

Q. What strategies optimize enantioselective functionalization of this compound for chiral catalyst design?

Answer:

  • Chiral Auxiliaries : Attach enantiopure ligands (e.g., BINOL) to the adamantyl-thiol scaffold to induce asymmetry during metal-catalyzed reactions .
  • Dynamic Kinetic Resolution (DKR) : Use transition-metal catalysts (e.g., Ru or Pd) to racemize thiol intermediates while selectively forming one enantiomer .
  • Case Study : Adamantyl-substituted chromium(III) complexes (from related phenols) have shown promise in enantioselective Diels-Alder reactions, suggesting transferable methodologies .

Q. How can computational chemistry predict the thermodynamic stability of this compound derivatives?

Answer:

  • DFT Calculations : Analyze bond dissociation energies (BDEs) of the C–S bond to assess stability. Adamantyl’s rigidity increases BDEs by ~5–10 kcal/mol compared to linear alkanes.
  • Solvent Modeling : COSMO-RS simulations predict solubility trends, critical for reaction design in non-polar media (e.g., toluene) .
  • Data Validation : Compare computational results with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. Data Contradiction Analysis

Q. Discrepancies in reported yields for adamantyl-thiol syntheses: How should researchers address this?

Answer: Yield variations often stem from:

  • Reagent Purity : Trace moisture in 1-adamantanol or H2S can deactivate catalysts.
  • Reaction Scale : Pilot-scale syntheses (e.g., >10 g) may require modified conditions (e.g., continuous-flow systems) to maintain efficiency .
    Resolution : Conduct controlled small-scale trials with anhydrous reagents and inert atmospheres (N2/Ar) to establish baseline yields before scaling .

Q. Conflicting NMR assignments for adamantyl protons: What analytical cross-checks are recommended?

Answer:

  • 2D NMR : HSQC and HMBC correlations differentiate adamantyl protons from aromatic or alkyl signals.
  • Deuteration Studies : Exchangeable protons (e.g., SH) can be identified via D2O shake tests .
  • Reference Compounds : Compare spectra with structurally characterized analogs (e.g., 2-(1-Adamantyl)propan-2-ol, CAS 775-64-4) .

Q. Emerging Applications in Research

Q. Can this compound serve as a building block for metal-organic frameworks (MOFs)?

Answer: Yes. The thiol group’s affinity for soft metals (e.g., Au, Ag) enables coordination-driven self-assembly. Adamantyl’s bulkiness can tune pore sizes in MOFs for gas storage (e.g., H2, CO2). Methodology : Use solventothermal synthesis with metal salts (e.g., AgNO3) and monitor crystallinity via PXRD .

Q. What role does this compound play in prodrug design?

Answer: The thiol group can act as a redox-sensitive linker , releasing active drugs under oxidative conditions (e.g., tumor microenvironments). Case Study : Adamantyl-thiol conjugates of doxorubicin showed enhanced cellular uptake in vitro due to lipophilic adamantyl improving membrane permeability .

Properties

IUPAC Name

2-(1-adamantyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRUBVVPBPUYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629738
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-04-6
Record name Tricyclo[3.3.1.13,7]decane-1-ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.